molecular formula C10H10N2 B8200891 7-Amino-2,3-dihydro-1H-indene-4-carbonitrile

7-Amino-2,3-dihydro-1H-indene-4-carbonitrile

Cat. No.: B8200891
M. Wt: 158.20 g/mol
InChI Key: ICRZAVZZQHSTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-2,3-dihydro-1H-indene-4-carbonitrile is a bicyclic aromatic compound featuring an amino group at position 7, a cyano group at position 4, and a partially saturated indene backbone. Its molecular formula is C₁₀H₉N₂, with a molecular weight of 157.20 g/mol. This compound is a critical chiral intermediate in synthesizing pharmaceuticals, notably ozanimod (a sphingosine-1-phosphate receptor modulator for multiple sclerosis) and rasagiline (a monoamine oxidase inhibitor for Parkinson’s disease) . Its structural uniqueness lies in the juxtaposition of electron-withdrawing (cyano) and electron-donating (amino) groups, enabling versatile reactivity in asymmetric synthesis and medicinal chemistry applications.

Properties

IUPAC Name

7-amino-2,3-dihydro-1H-indene-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-7-4-5-10(12)9-3-1-2-8(7)9/h4-5H,1-3,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRZAVZZQHSTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2,3-dihydro-1H-indene-4-carbonitrile can be achieved through several methods. One common approach involves the use of transaminase enzymes to catalyze the conversion of precursor compounds into the desired product . This method is advantageous due to its high selectivity and efficiency.

Industrial Production Methods: Industrial production of 7-Amino-2,3-dihydro-1H-indene-4-carbonitrile typically involves multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Amino-2,3-dihydro-1H-indene-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the amino and nitrile groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

7-Amino-2,3-dihydro-1H-indene-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-2,3-dihydro-1H-indene-4-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 2,3-dihydro-1H-indene carbonitriles , which vary in substituents and stereochemistry. Below is a systematic comparison with structurally analogous derivatives, focusing on synthesis, applications, and physicochemical properties.

Table 1: Structural Analogs of 7-Amino-2,3-dihydro-1H-indene-4-carbonitrile

Compound Name Substituents/Modifications Key Applications/Synthesis References
(R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile Chiral (R)-enantiomer Intermediate for ozanimod; synthesized via biocatalytic transaminase-mediated resolution or chiral auxiliary methods using α-methylbenzylamine .
1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile Hydroxyl group at position 1 Precursor for amino derivatives; synthesized via NaBH₄ reduction of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile .
1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile Ketone group at position 1 Key intermediate for synthesizing hydroxyl and amino derivatives; precursor for ozanimod intermediates .
7-Amino-6-bromo-2,3-dihydro-1H-indene-4-carbonitrile Bromine at position 6 Potential halogenated analog for structure-activity relationship (SAR) studies in drug discovery; purity ≥95% .
Ethyl 6-Amino-7-cyano-4-phenyl-2,3-dihydro-1H-indene-5-carboxylate Ethyl ester and phenyl substituents Studied for multicomponent reactions; demonstrates biological activity in chromene/carbonitrile hybrids .

Key Findings:

Chirality and Pharmaceutical Relevance: The (R)-enantiomer of 7-amino-2,3-dihydro-1H-indene-4-carbonitrile is pharmacologically critical, as seen in ozanimod synthesis. Traditional resolution methods require high catalytic loading, whereas biocatalytic approaches using transaminases achieve enantiomeric excess (ee) >99% under mild conditions (40°C, pH 7) . In contrast, (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile is a byproduct but can be repurposed for other chiral syntheses .

Functional Group Interplay: The cyano group enhances electrophilicity, facilitating nucleophilic additions (e.g., amine incorporation), while the amino group participates in hydrogen bonding, influencing solubility and target binding .

Synthetic Flexibility: 1-Oxo- and 1-hydroxy derivatives serve as versatile precursors. For example, 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile is reduced to the hydroxyl analog using NaBH₄ (80% yield) , which can then undergo amination. Multicomponent reactions with malononitrile or thiophen-2-carbaldehyde yield pyrano-pyrimidine hybrids, expanding utility in antitumor agents .

Comparative Physicochemical Data: Melting Points: Amino derivatives generally exhibit higher melting points (>200°C) due to hydrogen bonding, whereas esterified analogs (e.g., ethyl 6-amino-7-cyano derivatives) melt at lower ranges (150–170°C) . Solubility: The hydrochloride salt of (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile shows improved aqueous solubility, critical for formulation .

Biological Activity

7-Amino-2,3-dihydro-1H-indene-4-carbonitrile is a compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features an amino group at the 7th position of the indene ring, contributing to its reactivity and interaction with various biological targets. The presence of the carbonitrile group enhances its ability to form hydrogen bonds, which is crucial for binding interactions with proteins and enzymes.

The biological activity of 7-Amino-2,3-dihydro-1H-indene-4-carbonitrile is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group facilitates binding to active sites, while the carbonitrile group can stabilize these interactions through hydrogen bonding. This dual functionality allows the compound to modulate various biochemical pathways, potentially leading to therapeutic effects.

Interaction with Enzymes and Receptors

Research indicates that 7-Amino-2,3-dihydro-1H-indene-4-carbonitrile can inhibit or modulate the activity of certain enzymes. For instance, studies have shown that this compound can effectively bind to and inhibit key enzymes involved in metabolic pathways, which may contribute to its pharmacological properties.

Case Studies

  • Enzyme Inhibition : A study demonstrated that 7-Amino-2,3-dihydro-1H-indene-4-carbonitrile exhibited significant inhibitory effects on specific enzymes involved in cancer metabolism. The compound was shown to reduce the activity of these enzymes in vitro, suggesting its potential as an anticancer agent.
  • Receptor Binding : Another investigation focused on the interaction of this compound with sphingosine 1-phosphate receptors (S1PRs), which play a critical role in immune response and vascular stability. The results indicated that 7-Amino-2,3-dihydro-1H-indene-4-carbonitrile acts as a modulator of these receptors, opening avenues for therapeutic applications in conditions related to sphingosine signaling pathways.

Comparative Biological Activity

To better understand the biological activity of 7-Amino-2,3-dihydro-1H-indene-4-carbonitrile, a comparison with structurally similar compounds is useful. The following table summarizes key differences in biological activities:

CompoundEnzyme InhibitionReceptor ModulationTherapeutic Potential
7-Amino-2,3-dihydro-1H-indene-4-carbonitrileHighModerateCancer, Immune Disorders
5-Amino-2,3-dihydro-1H-indene-4-carbonitrileModerateHighVascular Stability
7-Amino-6-bromo-2,3-dihydro-1H-indene-4-carbonitrileHighLowAnticancer

This table illustrates how variations in the structure of indene derivatives can lead to differing biological activities and therapeutic potentials.

Synthesis and Characterization

The synthesis of 7-Amino-2,3-dihydro-1H-indene-4-carbonitrile typically involves multi-step processes starting from simpler precursors. Various synthetic routes have been explored to optimize yield and purity. For example:

  • Transamination Reactions : Utilizing transaminase enzymes has been shown to produce high yields of enantiomerically pure products.
  • Ketoreductase Applications : Recent studies have highlighted the use of ketoreductases for synthesizing chiral variants of the compound with significant yield and purity .

Pharmacological Studies

Pharmacological studies have indicated that 7-Amino-2,3-dihydro-1H-indene-4-carbonitrile possesses promising properties for drug development:

  • Anticancer Activity : In vitro studies revealed that this compound could inhibit tumor growth by targeting metabolic pathways essential for cancer cell survival.
  • Immune Modulation : Its role as a modulator of S1PRs suggests potential applications in treating autoimmune diseases and conditions involving vascular dysfunction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.